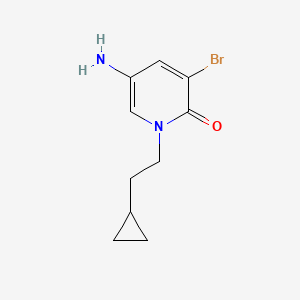

5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one

Description

5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative featuring a 2-cyclopropylethyl substituent at the 1-position. The cyclopropylethyl group introduces steric strain and unique electronic effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one |

InChI |

InChI=1S/C10H13BrN2O/c11-9-5-8(12)6-13(10(9)14)4-3-7-1-2-7/h5-7H,1-4,12H2 |

InChI Key |

SEQAOPIJJWFULV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCN2C=C(C=C(C2=O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques to maintain consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of the bromine atom to form different derivatives.

Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

Scientific Research Applications

5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Estimated based on structural similarity.

Substituent Effects on Properties

Its electron-donating nature may stabilize adjacent electrophilic centers . The sulfoxide group in the methanesulfinylethyl analog enhances polarity, improving aqueous solubility and hydrogen-bonding capacity compared to alkyl substituents . The chloropyridinylmethyl group in adds aromaticity and electron-withdrawing effects, which may influence π-π stacking and binding affinity in biological systems .

Smaller substituents (e.g., methyl in ) reduce molecular weight and may improve volatility or metabolic stability .

Synthetic Considerations :

- Introducing the cyclopropylethyl group likely requires specialized alkylation reagents or strain-inducing conditions, which could impact synthetic yield compared to simpler substituents.

- Sulfoxide-containing analogs (e.g., ) may involve oxidation steps, adding complexity to synthesis .

Biological Activity

5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13BrN2O

- Molecular Weight : 257.13 g/mol

- IUPAC Name : 5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure allows for binding to active sites, potentially modulating enzymatic activity and influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Neuroprotective Effects

Emerging data indicates that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, highlighting its potential in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study, the effects of this compound were evaluated on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM) over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.